Balanced Dual NOD1/NOD2 Inhibition Versus Selective NOD2 Antagonists and NOD1-Selective Inhibitors
1-Heptylpyridin-4(1H)-imine exhibits a near-equipotent dual NOD1/NOD2 profile: NOD2 IC₅₀ = 6.34 μM [1] and NOD1 EC₅₀ = 6.12 μM [2], yielding a NOD1/NOD2 potency ratio of 1.04 — effectively balanced inhibition. This contrasts sharply with the selective NOD2 inhibitor GSK669, which shows NOD2 IC₅₀ = 3.2 μM but fails to inhibit NOD1 at tested concentrations [3], and with the selective NOD1 inhibitor ML130 (Nodinitib-1), which has NOD1 IC₅₀ = 0.56 μM but ~36-fold selectivity over NOD2 . The dual inhibitor NOD-IN-1 achieves a comparable ratio (NOD1 IC₅₀ 5.74 μM, NOD2 IC₅₀ 6.45 μM, ratio 1.12) but represents a distinct chemotype (benzimidazole-derived scaffold) . For experimental systems where both NOD1 and NOD2 contribute to inflammatory signalling — including Crohn's disease-relevant models and MDP/Tri-DAP co-stimulation paradigms — this balanced profile provides a pharmacological tool distinct from pathway-selective agents.
| Evidence Dimension | NOD1 and NOD2 inhibitory potency and selectivity ratio |
|---|---|
| Target Compound Data | NOD2 IC₅₀ = 6.34 μM; NOD1 EC₅₀ = 6.12 μM; ratio = 1.04 |
| Comparator Or Baseline | GSK669: NOD2 IC₅₀ = 3.2 μM, no NOD1 inhibition. ML130 (Nodinitib-1): NOD1 IC₅₀ = 0.56 μM, 36-fold selective over NOD2. NOD-IN-1: NOD1 IC₅₀ = 5.74 μM, NOD2 IC₅₀ = 6.45 μM, ratio 1.12 |
| Quantified Difference | 1-Heptylpyridin-4(1H)-imine NOD1/NOD2 ratio of 1.04 vs. >100-fold selectivity for GSK669 vs. 36-fold for ML130; comparable ratio to NOD-IN-1 (1.12) but from a distinct 4-pyridinimine chemotype |
| Conditions | NOD2: HEK293T cells, MDP-induced NF-κB luciferase reporter gene assay, 14 h (PubChem AID 2001). NOD1: HEK293 cells, Tri-DAP-induced NF-κB reporter assay (PubChem AID 1578). GSK669: HEK293/hNOD2 cells, MDP-induced IL-8 secretion (Rickard et al. 2013). ML130/NOD-IN-1: HEK293T NF-κB reporter assays |
Why This Matters
A balanced dual NOD1/NOD2 inhibitor from the 4-pyridinimine chemotype fills a gap between highly selective NOD2 agents (GSK669) and NOD1-selective probes (ML130), enabling pathway-coverage experiments not achievable with either selective tool alone.
- [1] BindingDB Entry BDBM54197, Target: Nucleotide-binding oligomerization domain-containing protein 2 (Human). IC₅₀ = 6.34E+3 nM. Assay: Inhibition of NOD2-mediated NF-κB activation in HEK293T cells, MDP-induced luciferase reporter gene assay. Data Source: Sanford-Burnham Center for Chemical Genomics. PubChem AID 2001. View Source
- [2] BindingDB Entry BDBM54197, Target: Nucleotide-binding oligomerization domain-containing protein 1 (Human). EC₅₀ = 6.12E+3 nM. Assay: NOD1-mediated NF-κB activation in HEK293 cells. Data Source: Sanford-Burnham Center for Chemical Genomics. PubChem AID 1578. View Source
- [3] Rickard DJ, Sehon CA, Kasparcova V, et al. Identification of Benzimidazole Diamides as Selective Inhibitors of the Nucleotide-Binding Oligomerization Domain 2 (NOD2) Signaling Pathway. PLoS ONE. 2013;8(8):e69619. GSK669 NOD2 IC₅₀ = 3.2 μM; no NOD1 inhibition detected. View Source
